molecular formula C20H30O5 B12751340 9-Dehydro-17-hydro-andrographolide CAS No. 1418130-80-9

9-Dehydro-17-hydro-andrographolide

Cat. No.: B12751340
CAS No.: 1418130-80-9
M. Wt: 350.4 g/mol
InChI Key: QSNYSKXZUCQDIE-UOWHFJIKSA-N
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Description

9-Dehydro-17-hydro-andrographolide is a bioactive compound derived from Andrographis paniculata, a plant commonly used in traditional Chinese and Indian medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-microbial, and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Dehydro-17-hydro-andrographolide typically involves the extraction of andrographolide from the leaves of Andrographis paniculata. This is followed by chemical modifications to introduce the dehydro and hydro groups. The process often includes steps like soxhlet extraction, recrystallization, and column chromatography purification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction and purification processes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

9-Dehydro-17-hydro-andrographolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of andrographolide, which may exhibit enhanced pharmacological properties .

Mechanism of Action

The mechanism of action of 9-Dehydro-17-hydro-andrographolide involves multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways such as NF-κB, JAK/STAT, and T cell receptor pathways. These pathways play crucial roles in inflammation, immune response, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced water solubility and bioavailability compared to its parent compound, andrographolide. This makes it more effective in clinical applications, particularly in traditional Chinese medicine injections .

Properties

CAS No.

1418130-80-9

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(3E,4S)-3-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,15-17,21-23H,4,6-11H2,1-3H3/b13-5+/t15-,16+,17-,19+,20+/m1/s1

InChI Key

QSNYSKXZUCQDIE-UOWHFJIKSA-N

Isomeric SMILES

CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)C/C=C/3\[C@@H](COC3=O)O

Canonical SMILES

CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CC=C3C(COC3=O)O

Origin of Product

United States

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